molecular formula C13H14N2O2 B1586180 (R)-Metomidate CAS No. 61045-91-8

(R)-Metomidate

Cat. No.: B1586180
CAS No.: 61045-91-8
M. Wt: 230.26 g/mol
InChI Key: FHFZEKYDSVTYLL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Metomidate is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Aquaculture and Veterinary Medicine

  • Fish Anesthesia : (R)-Metomidate is used as an anesthetic in aquaculture. It has been studied for its effects on gill and general health in Atlantic salmon, demonstrating no significant accumulation in muscle tissue or changes in plasma glucose after repeated dosing. However, gill osmotic regulation and blood parameters may be affected by its use (Chance et al., 2018).
  • Efficacy as Anesthetic : Another study evaluated the anesthetic efficacy of metomidate in channel catfish, finding it to be a potential cortisol-blocking agent for stress-related research in aquaculture (Small, 2003).

Anesthesia Research

  • Analogue Development : Research into etomidate derivatives, like cyclopropyl-methoxycarbonyl metomidate, has been conducted to develop alternatives with diminished suppression of the adrenocortical axis. These analogues have shown promising results in maintaining beneficial hemodynamic and respiratory profiles (Valk et al., 2018).
  • Pharmacological Properties : Investigations into novel etomidate derivatives, such as cyclopropyl-methoxycarbonyl metomidate, have been conducted to understand their pharmacology and potential clinical applications. These derivatives could offer improved safety profiles and clinical effects compared to traditional etomidate (Malapero et al., 2017).

Comparative Studies

  • Comparative Anesthesia Studies : Metomidate has been compared with other anesthetics like clove oil and benzocaine for their efficacy and stress-reducing capacity in Atlantic salmon. Metomidate was effective at concentrations ≥2 mg l−1 and prevented plasma cortisol elevation above resting level (Iversen et al., 2003).

Other Applications

  • Use in Euthanasia : A study investigated metomidate for one-step euthanasia of ornamental fish, determining a baseline euthanasia dose for most species tested (Yanong, 2021).
  • Imaging Applications : Metomidate has been used in imaging studies, such as in adrenocortical metastases imaging with [11C]metomidate (Mitterhauser et al., 2006).

Properties

IUPAC Name

methyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFZEKYDSVTYLL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209931
Record name Metomidate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61045-91-8
Record name Metomidate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061045918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metomidate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METOMIDATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUP88P9UDR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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